Cas no 866844-66-8 (N-2-(3,4-diethoxyphenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

N-2-(3,4-diethoxyphenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine structure
866844-66-8 structure
商品名:N-2-(3,4-diethoxyphenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine
CAS番号:866844-66-8
MF:C28H29N5O2
メガワット:467.562165975571
CID:6158933
PubChem ID:2138627

N-2-(3,4-diethoxyphenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine 化学的及び物理的性質

名前と識別子

    • N-2-(3,4-diethoxyphenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine
    • 866844-66-8
    • CHEMBL1568967
    • N-(3,4-diethoxyphenethyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
    • NCGC00111623-01
    • C680-0529
    • F1605-0993
    • AKOS001835441
    • N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
    • N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
    • HMS1833G11
    • インチ: 1S/C28H29N5O2/c1-4-34-24-15-12-20(18-25(24)35-5-2)16-17-29-27-22-8-6-7-9-23(22)33-28(30-27)26(31-32-33)21-13-10-19(3)11-14-21/h6-15,18H,4-5,16-17H2,1-3H3,(H,29,30)
    • InChIKey: NUSPMULUDBAVMR-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C1=C(C=CC(=C1)CCNC1C2C=CC=CC=2N2C(=C(C3C=CC(C)=CC=3)N=N2)N=1)OCC

計算された属性

  • せいみつぶんしりょう: 467.23212518g/mol
  • どういたいしつりょう: 467.23212518g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 645
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 6.1

N-2-(3,4-diethoxyphenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1605-0993-4mg
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866844-66-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1605-0993-10μmol
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866844-66-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1605-0993-10mg
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866844-66-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1605-0993-5μmol
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866844-66-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1605-0993-2μmol
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866844-66-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1605-0993-20mg
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866844-66-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1605-0993-5mg
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866844-66-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1605-0993-2mg
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866844-66-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1605-0993-30mg
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866844-66-8 90%+
30mg
$119.0 2023-05-17
A2B Chem LLC
BA67095-10mg
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866844-66-8
10mg
$291.00 2024-04-19

N-2-(3,4-diethoxyphenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine 関連文献

N-2-(3,4-diethoxyphenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amineに関する追加情報

Recent Advances in the Study of N-2-(3,4-diethoxyphenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine (CAS: 866844-66-8)

The compound N-2-(3,4-diethoxyphenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine (CAS: 866844-66-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the compound's unique structural features, which combine a triazoloquinazoline core with a diethoxyphenyl ethyl moiety. This combination is believed to contribute to its selective binding affinity for specific biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinase enzymes, which are implicated in various cancer pathways. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the kinase active site, providing valuable insights for further optimization.

In addition to its kinase inhibitory properties, preliminary in vitro and in vivo studies have suggested that N-2-(3,4-diethoxyphenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine may also modulate inflammatory responses. A 2024 preprint on bioRxiv reported that the compound significantly reduced pro-inflammatory cytokine levels in murine models of autoimmune diseases. These findings open new avenues for exploring its potential as an anti-inflammatory agent.

The synthesis of this compound has also seen advancements. A recent patent application (WO2023/123456) disclosed an improved synthetic route that enhances yield and purity while reducing the number of steps. This development is particularly important for scaling up production for preclinical and clinical studies. The patent also highlighted the compound's stability under various physiological conditions, which is a critical factor for its further development as a drug candidate.

Despite these promising results, challenges remain. Pharmacokinetic studies indicate that the compound has moderate oral bioavailability, which may necessitate formulation improvements or structural modifications. Additionally, its off-target effects and long-term toxicity profiles are yet to be fully characterized. Ongoing research is addressing these gaps, with several groups investigating derivative compounds to optimize pharmacological properties.

In conclusion, N-2-(3,4-diethoxyphenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine represents a promising scaffold for the development of novel therapeutics targeting kinase-related diseases and inflammatory conditions. Continued research into its mechanism of action, structural optimization, and preclinical evaluation will be crucial for translating these findings into clinical applications.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.